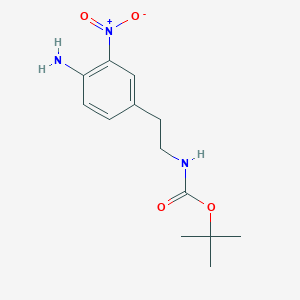

Tert-butyl 4-amino-3-nitrophenethylcarbamate

描述

Tert-butyl 4-amino-3-nitrophenethylcarbamate is a carbamate derivative featuring a tert-butyl protecting group, an aromatic ring with amino (-NH₂) and nitro (-NO₂) substituents, and a phenethyl backbone. This compound is primarily utilized in organic synthesis and pharmaceutical research as a protected intermediate, leveraging the tert-butyl group’s steric bulk to enhance stability during reactions.

Key structural attributes:

- Carbamate group: Provides hydrolytic stability compared to esters.

- tert-butyl moiety: Enhances steric protection, reducing undesired side reactions.

- Nitro and amino substituents: Influence electronic properties and reactivity.

属性

IUPAC Name |

tert-butyl N-[2-(4-amino-3-nitrophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-7-6-9-4-5-10(14)11(8-9)16(18)19/h4-5,8H,6-7,14H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHWNHRCDXWGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3-nitrophenethylcarbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . The reaction conditions are mild, and the process can be carried out at low temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.

化学反应分析

Types of Reactions

Tert-butyl 4-amino-3-nitrophenethylcarbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The amino group can be oxidized to form nitroso or nitro derivatives.

Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary and secondary amines.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, nitro derivatives, and amino derivatives, depending on the reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry

Tert-butyl 4-amino-3-nitrophenethylcarbamate has been explored for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance bioactivity against various diseases.

Case Study: Antitumor Activity

Recent studies have indicated that derivatives of this compound may exhibit antitumor properties. For instance, research on similar nitrophenyl carbamates has shown promising results in inhibiting tumor growth in vitro and in vivo models .

Bioconjugation and Drug Delivery

The compound serves as an important building block in bioconjugate chemistry, where it is used to link biomolecules for targeted drug delivery systems.

Applications in Targeted Therapy

- Synthesis of Conjugates : this compound can be utilized to synthesize conjugates with therapeutic agents or imaging agents, enhancing their specificity and efficacy .

- Fluorescence Imaging : It has been used to create fluorescence imaging agents that target specific cancer cells overexpressing certain receptors, such as the epidermal growth factor receptor (EGFR) .

Organic Synthesis

The compound's reactive amine and carbamate groups make it valuable in organic synthesis, particularly for creating complex molecules through coupling reactions.

Dipeptide Synthesis

Research indicates that this compound can be employed as a starting material for dipeptide synthesis using various coupling reagents, which enhances the formation of amide bonds without the need for additional bases .

Data Table: Summary of Applications

作用机制

The mechanism of action of tert-butyl 4-amino-3-nitrophenethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity .

相似化合物的比较

tert-Butyl Carbamate Derivatives

Compounds like tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1) share the tert-butyl carbamate group but differ in substituents. Key differences include:

- Stability : The tert-butyl group in both compounds confers resistance to hydrolysis under mild conditions compared to methyl or benzyl carbamates.

- Solubility: The nitro and amino groups in the target compound may reduce water solubility relative to hydroxyl or methoxy substituents in analogs like the pyrrolidine derivative .

- Applications : The pyrrolidine derivative is used in chiral synthesis, while the nitro-amine structure of the target compound suggests utility in nitroreductase-sensitive prodrug systems.

Nitroaromatic Amines

Compounds such as 4-nitro-3-aminophenethylamine lack the tert-butyl carbamate group. Comparisons reveal:

- Reactivity: The unprotected amine in 4-nitro-3-aminophenethylamine is prone to oxidation or unintended acylation, whereas the carbamate group in the target compound stabilizes the amine for controlled reactions.

- Metabolism : Nitro groups in both compounds may undergo enzymatic reduction, but the tert-butyl carbamate in the target compound could delay metabolic activation, altering pharmacokinetics .

Antioxidant Carbamates

Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are phenolic antioxidants with tert-butyl groups. While structurally distinct, their steric hindrance parallels the target compound’s stability:

- Electrophilic Intermediates: BHT/BHA inhibit carcinogen-DNA binding by blocking reactive intermediates. The nitro group in the target compound might similarly interact with electrophiles, though its carbamate structure likely shifts this role to synthetic rather than biological contexts .

Physicochemical and Toxicological Profiles

Physical Properties

生物活性

Tert-butyl 4-amino-3-nitrophenethylcarbamate (CAS No. 159417-94-4) is a compound with significant potential in medicinal chemistry due to its unique structural features, including a tert-butyl group, an amino group, and a nitrophenyl moiety. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C₁₃H₁₉N₃O₄

- Molar Mass : 281.31 g/mol

- Structure : The compound features a tert-butyl group that imparts steric hindrance, an amino group that can participate in various interactions, and a nitro group that may enhance reactivity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : Protected amino acids and tert-butanol.

- Reagents : Anhydrous magnesium sulfate and boron trifluoride diethyl etherate.

- Procedure : The reaction proceeds to yield t-butyl esters in good yields, which can be further utilized in dipeptide synthesis using coupling reagents like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide.

Comparative Analysis

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 4-aminophenethylcarbamate | Lacks nitro group | More straightforward synthesis |

| Tert-butyl carbamate | No amino or nitro groups | Simpler structure, less reactivity |

| 4-Nitrophenethyl carbamate | No tert-butyl group | Less sterically hindered, potentially more reactive |

This compound stands out due to its combination of steric hindrance from the tert-butyl group and the reactive nitro functional group, offering unique reactivity profiles not found in simpler analogs .

Case Studies and Research Findings

- Antioxidant Studies : Research has shown that derivatives of similar structures can significantly reduce oxidative damage in liver cells, suggesting potential protective effects against hepatocarcinogenesis .

- Pharmacological Assessments : Studies on related compounds have demonstrated their ability to inhibit cholinesterases, indicating possible applications in neurodegenerative diseases .

Future Directions

Further research is necessary to elucidate the specific biological effects of this compound. Key areas for future investigation include:

- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activity.

- In Vivo Evaluations : Conducting animal studies to assess therapeutic efficacy and safety profiles.

- Structural Modifications : Exploring modifications to enhance potency or selectivity for specific biological targets.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 4-amino-3-nitrophenethylcarbamate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves solvent selection (e.g., dichloromethane or tetrahydrofuran), stoichiometric control of tert-butyl chloroformate, and using a base like triethylamine to facilitate carbamate bond formation. Reaction temperatures should be maintained at 0–25°C to minimize side reactions. Post-synthesis purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) enhances purity. Yield improvements are achievable by monitoring reaction progress via TLC and adjusting reactant ratios iteratively .

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, avoiding direct sunlight and moisture. Handling requires PPE (gloves, lab coat, goggles) and a fume hood to prevent inhalation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can confirm shelf life. Avoid contact with strong acids/bases to prevent decomposition .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Use - and -NMR to confirm the carbamate group and nitro/amino substituents. High-resolution mass spectrometry (HRMS) validates molecular weight. IR spectroscopy identifies functional groups (e.g., N-H stretch at ~3350 cm, nitro group at ~1520 cm). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Advanced Research Questions

Q. How can computational modeling be integrated into the study of this compound's reactivity and biological interactions?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like enzymes or receptors. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze electronic properties and reaction pathways. Molecular dynamics simulations (e.g., GROMACS) assess stability in solvated environments. These models guide experimental design by prioritizing high-probability interactions .

Q. What strategies can resolve contradictions in data regarding the compound's reactivity under varying experimental conditions?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (pH, temperature, solvent polarity) and identify dominant factors. Cross-validate results using orthogonal techniques (e.g., kinetic studies vs. computational simulations). For conflicting spectral data, employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Replicate experiments under controlled conditions (e.g., anhydrous vs. humid) to isolate environmental impacts .

Additional Methodological Insights

Q. How can researchers assess the compound's potential as a biochemical probe for enzyme inhibition studies?

- Methodological Answer : Conduct competitive inhibition assays using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC values. Pair with kinetic analysis (Lineweaver-Burk plots) to determine inhibition mechanisms. Validate selectivity via panel screening against related enzymes. Structural analogs (e.g., tert-butyl carbamates with varying substituents) help establish structure-activity relationships (SAR) .

Q. What experimental approaches are recommended for studying the compound's stability in biological matrices?

- Methodological Answer : Incubate the compound in simulated physiological conditions (e.g., PBS buffer at pH 7.4, 37°C) and analyze degradation via LC-MS/MS. Use isotopically labeled internal standards (e.g., -analogs) for quantification. Stability in plasma can be assessed by spiking into human serum and monitoring hydrolysis over 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。